molecular formula C10H18Cl2N2 B13048168 (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine 2hcl

(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13048168
M. Wt: 237.17 g/mol
InChI Key: PYIQSYSXILVARG-XRIOVQLTSA-N
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Description

(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine 2hcl is a chiral diamine compound with potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two amine groups attached to an ethane backbone, with a 2,5-dimethylphenyl group attached to one of the carbon atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine 2hcl typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the 2,5-dimethylphenyl group, which can be derived from commercially available 2,5-dimethylbenzene.

    Formation of the Ethane Backbone: The ethane backbone is introduced through a series of reactions, including halogenation and subsequent amination.

    Chiral Resolution: The chiral center is introduced using chiral catalysts or resolving agents to obtain the desired (1R) configuration.

    Formation of the Diamine:

    Hydrochloride Salt Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Imines, amides

    Reduction: Amines, alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine 2hcl has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2,3-Dimethylphenyl)ethan-1-ol
  • (1R,2R)-(+)-1,2-Diphenylethylenediamine
  • (1R)-1-(2,5-Dimethylphenyl)ethanol

Uniqueness

(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine 2hcl is unique due to its specific chiral configuration and the presence of two amine groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form further enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.17 g/mol

IUPAC Name

(1R)-1-(2,5-dimethylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C10H16N2.2ClH/c1-7-3-4-8(2)9(5-7)10(12)6-11;;/h3-5,10H,6,11-12H2,1-2H3;2*1H/t10-;;/m0../s1

InChI Key

PYIQSYSXILVARG-XRIOVQLTSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@H](CN)N.Cl.Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CN)N.Cl.Cl

Origin of Product

United States

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